molecular formula C12H18F3NO B7505852 Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone

Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone

Cat. No. B7505852
M. Wt: 249.27 g/mol
InChI Key: NOYVMDDMOFZOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone (CTMP) is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. CTMP is a potent and selective inhibitor of dopamine and norepinephrine reuptake transporters, which makes it a promising candidate for the treatment of various psychiatric disorders.

Mechanism of Action

The mechanism of action of Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone involves the inhibition of dopamine and norepinephrine reuptake transporters, which leads to an increase in the extracellular levels of these neurotransmitters. This increase in neurotransmitter levels can enhance the activity of dopaminergic and noradrenergic neurons, which are involved in the regulation of various physiological and behavioral processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone are complex and depend on various factors, such as the dose, route of administration, and duration of exposure. Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone has been shown to increase locomotor activity, enhance cognitive performance, and induce a state of wakefulness and alertness. Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone has also been shown to increase heart rate and blood pressure, which may have implications for its use as a therapeutic agent.

Advantages and Limitations for Lab Experiments

Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone has several advantages for use in laboratory experiments, including its high potency and selectivity for dopamine and norepinephrine transporters. However, Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for research on Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone, including its potential use as a therapeutic agent for the treatment of psychiatric disorders, such as ADHD and depression. Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone may also have applications in the field of drug discovery, as a tool for identifying new targets for the development of novel drugs. Additionally, further research is needed to elucidate the long-term effects of Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone on the brain and body, as well as its potential for abuse and addiction.

Synthesis Methods

The synthesis of Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone involves the reaction of piperidine with trifluoroacetaldehyde and cyclopentanone in the presence of a catalyst. The resulting product is then subjected to a series of purification steps, such as column chromatography and recrystallization, to obtain pure Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone. The synthesis of Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone is a complex process that requires expertise in organic chemistry and access to advanced laboratory equipment.

Scientific Research Applications

Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone has been investigated for its ability to modulate the activity of dopamine and norepinephrine transporters, which are involved in the regulation of mood, motivation, and reward. Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone has also been studied for its potential use as a therapeutic agent for the treatment of attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders.

properties

IUPAC Name

cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO/c13-12(14,15)10-6-3-7-16(8-10)11(17)9-4-1-2-5-9/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYVMDDMOFZOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCCC(C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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